![molecular formula C14H25NO2Si B14397400 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine CAS No. 86936-15-4](/img/structure/B14397400.png)
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine is an organosilicon compound It is characterized by the presence of a silicon atom bonded to a nitrogen atom, a methyl group, and two isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine typically involves the reaction of 1-methyl-4-methylphenylamine with chlorosilanes in the presence of a base. The reaction proceeds through the formation of an intermediate silazane, which is then treated with isopropanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine involves its interaction with various molecular targets. The silicon-nitrogen bond can participate in coordination chemistry, forming complexes with metal ions. The isopropoxy groups can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane networks.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(ethoxy)oxy]silanamine
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(methoxy)oxy]silanamine
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(butoxy)oxy]silanamine
Uniqueness
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine is unique due to the presence of isopropoxy groups, which impart specific steric and electronic properties
Properties
CAS No. |
86936-15-4 |
|---|---|
Molecular Formula |
C14H25NO2Si |
Molecular Weight |
267.44 g/mol |
IUPAC Name |
4-methyl-N-[methyl-di(propan-2-yloxy)silyl]aniline |
InChI |
InChI=1S/C14H25NO2Si/c1-11(2)16-18(6,17-12(3)4)15-14-9-7-13(5)8-10-14/h7-12,15H,1-6H3 |
InChI Key |
MNHYHCGMUXZICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N[Si](C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
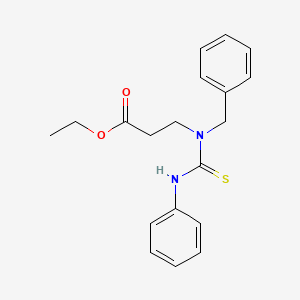
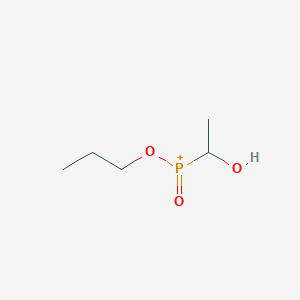
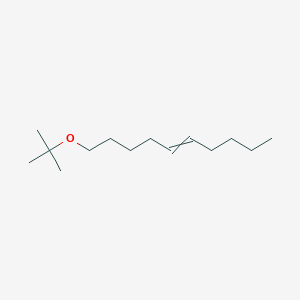
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
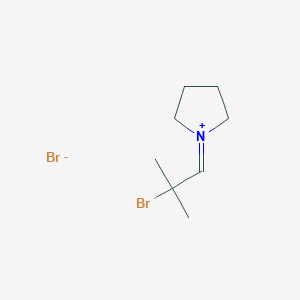
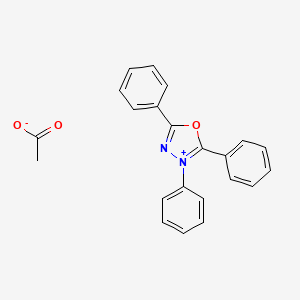
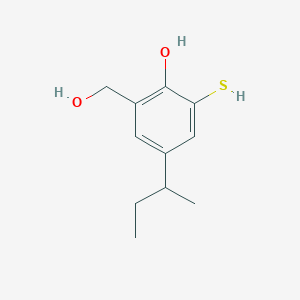

![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
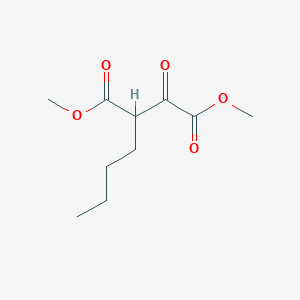
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
